molecular formula C34H24N9Na3O11S3 B12375425 Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate

Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate

Cat. No.: B12375425
M. Wt: 899.8 g/mol
InChI Key: GWAKFAUFNNPZFE-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound is characterized by its multiple azo groups, which are responsible for its chromophoric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate typically involves a series of diazotization and coupling reactions. The process begins with the diazotization of 2-amino-4-hydroxyphenyl, followed by coupling with aniline derivatives. The resulting intermediate undergoes further diazotization and coupling with sulfonated phenyl derivatives to form the final product. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salts and the efficiency of the coupling reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling processes, often carried out in batch reactors. The use of automated systems ensures precise control over reaction conditions, such as temperature, pH, and reactant concentrations. The final product is typically isolated through filtration, followed by washing and drying to obtain the pure trisodium salt form .

Chemical Reactions Analysis

Types of Reactions

Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.

    Biology: Employed in staining techniques for visualizing biological tissues and cells.

    Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.

    Industry: Widely used in textile, paper, and leather industries for dyeing purposes.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo bonds can undergo cleavage, leading to the formation of reactive intermediates that can interact with biological molecules. The sulfonate groups enhance the solubility of the compound in aqueous environments, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

    Disodium 4-amino-3-[[4’-[(2,4-diaminophenyl)azo][1,1’-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate: Similar in structure but differs in the substitution pattern on the aromatic rings.

    Trisodium 4-amino-3-({4′-[(2,7-diamino-1-naphthyl)diazenyl]biphenyl-4-yl}diazenyl)-5-hydroxy-6-[(4-nitro-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate: Contains additional nitro groups, affecting its reactivity and applications.

Uniqueness

Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate is unique due to its specific substitution pattern and the presence of multiple azo groups, which contribute to its intense coloration and stability. Its solubility in water and compatibility with various industrial processes make it a valuable compound in multiple applications .

Properties

Molecular Formula

C34H24N9Na3O11S3

Molecular Weight

899.8 g/mol

IUPAC Name

trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate

InChI

InChI=1S/C34H27N9O11S3.3Na/c35-24-17-23(44)11-13-25(24)41-38-21-8-6-19(7-9-21)37-26-12-10-22(16-27(26)55(46,47)48)40-42-32-28(56(49,50)51)14-18-15-29(57(52,53)54)33(34(45)30(18)31(32)36)43-39-20-4-2-1-3-5-20;;;/h1-17,37,44-45H,35-36H2,(H,46,47,48)(H,49,50,51)(H,52,53,54);;;/q;3*+1/p-3

InChI Key

GWAKFAUFNNPZFE-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)O)N)S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.